N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide
Description
This compound is a heterocyclic benzamide derivative featuring a 1,3-benzothiazole ring linked via a sulfanylmethyl bridge to a 1H-1,2,4-triazole core. The 4-methoxybenzamide moiety further diversifies its structural and electronic properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis likely involves multi-step reactions, including thioether formation and amide coupling, as inferred from analogous methodologies in the literature .
Properties
Molecular Formula |
C18H15N5O2S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H15N5O2S2/c1-25-12-8-6-11(7-9-12)16(24)21-17-20-15(22-23-17)10-26-18-19-13-4-2-3-5-14(13)27-18/h2-9H,10H2,1H3,(H2,20,21,22,23,24) |
InChI Key |
GIUYHXWSSLUIKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may lead to side reactions. DCM and THF are preferred for amidation due to their inertness.
Catalytic Systems
The use of coupling agents like HATU or EDCI improves amidation yields (up to 85%) compared to traditional Schotten-Baumann conditions.
Purification and Characterization
Final purification employs silica gel chromatography, followed by recrystallization from ethanol/water. Characterization via -NMR confirms the presence of methoxy protons at 3.85 ppm and aromatic protons between 7.2–8.5 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at 397.5 [M+H].
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The mechanism involves apoptosis induction and cell cycle arrest, leading to increased apoptotic cell populations in treated cultures .
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against a range of pathogens:
- Antibacterial and Antifungal Activities : Studies indicate that derivatives with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The presence of the triazole ring is crucial for this activity, enhancing interaction with microbial enzymes .
Fungicides and Herbicides
The triazole moiety contributes to the development of agrochemicals:
- Fungicidal Activity : Compounds containing triazoles are known for their ability to inhibit fungal growth. This compound may serve as a lead compound for designing new fungicides .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against human cancer cell lines. The results showed IC50 values below 100 μM for several analogs, indicating strong cytotoxicity. Morphological changes consistent with apoptosis were observed under microscopy following treatment .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that modifications to the benzothiazole moiety significantly enhanced antimicrobial potency compared to unmodified compounds .
Mechanism of Action
The mechanism of action of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its ability to modulate voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing excessive firing . The antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Core Heterocycles: The target compound shares a 1,2,4-triazole core with all analogs, but its 1,3-benzothiazole substituent distinguishes it from thiophene- or pyrazole-containing derivatives (e.g., ). Benzothiazole is known for enhancing lipophilicity and π-π stacking interactions, which may improve membrane permeability in biological systems .
Compounds with thiophene or aminothiazole substituents (e.g., ) exhibit pronounced antimicrobial and enzyme inhibitory activities, suggesting that replacing benzothiazole with these groups could alter bioactivity.
Biological Activity Trends: The antimicrobial activity of thiophene-containing analogs (e.g., ) highlights the importance of sulfur-rich heterocycles in targeting bacterial membranes or enzymes. Tyrosinase inhibition in aminothiazole derivatives (e.g., ) underscores the role of electron-deficient aromatic systems in interacting with enzyme active sites.
Physicochemical Properties
- Molecular Weight : The target compound (MW = 448.5 g/mol) falls within the range of drug-like molecules, comparable to analogs like (MW = 528.7 g/mol) and (MW = 730.9 g/mol).
- Solubility : The 4-methoxy group may enhance aqueous solubility relative to purely hydrophobic analogs (e.g., ), though this requires experimental validation.
Biological Activity
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide is an organic compound with significant potential in medicinal chemistry. It features a complex structure that combines a benzothiazole moiety with a triazole ring and a methoxybenzamide group, which contributes to its biological activity. This compound has been studied for various pharmacological properties, including antimicrobial and anticonvulsant activities.
Molecular Formula and Structure
- Molecular Formula : C16H15N5O2S2
- IUPAC Name : N-{5-[(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]-4-methoxybenzamide}
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 40 to 132 µg/mL .
Anticonvulsant Activity
In studies focusing on neurological applications, this compound has demonstrated binding affinity to GABA(A) receptors, which are crucial for modulating neuronal excitability. The interaction with these receptors suggests potential use as an anticonvulsant agent .
The proposed mechanism of action involves the compound's ability to bind to specific molecular targets related to epilepsy and other neurological disorders. This includes modulation of neurotransmitter systems through interactions with GABA(A) alpha-1 and delta subunits .
Study 1: Antimicrobial Efficacy
A recent study on benzothiazole derivatives revealed that compounds with similar structures exhibited broad-spectrum antimicrobial activity. The study reported that certain derivatives had MIC values below 50 µg/mL against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | <40 | Strong against S. aureus |
| Compound B | <47 | Strong against B. subtilis |
| Compound C | <132 | Moderate against E. coli |
Study 2: Neuropharmacological Assessment
Research evaluating the anticonvulsant properties of similar triazole compounds found that they effectively reduced seizure activity in animal models. The binding studies indicated strong interactions with GABA(A) receptors, leading to enhanced inhibitory neurotransmission .
Q & A
Basic Research Questions
Q. What are the key structural features of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide, and how do they influence reactivity?
- Answer : The compound comprises a 1,2,4-triazole core substituted with a benzothiazole-sulfanyl methyl group and a 4-methoxybenzamide moiety. The triazole ring enables hydrogen bonding and π-π stacking, while the benzothiazole group contributes to redox activity and potential enzyme inhibition. The methoxybenzamide enhances solubility and modulates steric effects. Structural analysis via X-ray crystallography (where available) or computational modeling (DFT) is recommended to confirm stereoelectronic properties .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A multi-step synthesis is typical:
Formation of the 1,2,4-triazole ring via cyclization of thiosemicarbazides.
Alkylation of the triazole with a benzothiazole-sulfanylmethyl group using reagents like CS₂/KOH or thiourea derivatives.
Coupling with 4-methoxybenzamide via carbodiimide-mediated amidation (e.g., EDC/HOBt).
- Key Conditions :
| Step | Solvent | Temperature | Catalyst/Yield |
|---|---|---|---|
| 1 | DMF | 80°C | K₂CO₃, 65-70% |
| 2 | MeCN | RT | TEA, 50-60% |
| 3 | DCM | 0–5°C | EDC, 70-75% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃), benzothiazole aromatic protons, and triazole NH.
- HRMS : Confirm molecular formula (e.g., C₂₀H₁₈N₆O₂S₂).
- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and C-S stretches (~680 cm⁻¹).
- UV-Vis : Monitor π→π* transitions of benzothiazole (λmax ~270–300 nm) .
Advanced Research Questions
Q. How can reaction yields be optimized for the alkylation step of the triazole intermediate?
- Answer : Yield improvements require:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity.
- Temperature Control : Gradual heating (40–60°C) avoids side reactions.
- Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, TBAB, 50°C | 78 | 98 |
| MeCN, no catalyst | 52 | 90 |
| DMSO, 60°C | 65 | 95 |
Q. How do conflicting reports about its biological activity (e.g., enzyme inhibition vs. cytotoxicity) arise, and how can they be resolved?
- Answer : Discrepancies often stem from:
- Assay Conditions : Variations in pH, co-solvents (e.g., DMSO concentration), or enzyme isoforms.
- Structural Analogues : Impurities or residual reagents from synthesis.
- Resolution Strategies :
Re-test under standardized conditions (e.g., IC₅₀ assays at pH 7.4 with <1% DMSO).
Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for cytotoxicity).
Validate compound identity via LC-MS and control experiments with intermediates .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., tyrosinase or kinases).
- MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns.
- QSAR Studies : Correlate substituent effects (e.g., methoxy position) with activity.
- Example Output : Docking scores (ΔG) for benzothiazole derivatives range from -8.2 to -9.5 kcal/mol, indicating strong binding .
Q. How can solvent effects influence the compound’s stability during long-term storage?
- Answer : Stability studies show:
- Degradation Pathways : Hydrolysis of the amide bond or oxidation of the benzothiazole sulfur.
- Optimal Storage : Lyophilized form at -20°C in argon atmosphere.
- Accelerated Stability Data :
| Solvent | Temp (°C) | Degradation (%) at 6 Months |
|---|---|---|
| DMSO | 25 | 15–20 |
| Water | 4 | <5 |
| Solid | -20 | <2 |
- Use antioxidants (e.g., BHT) in solution formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
